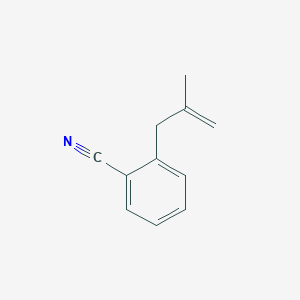

3-(2-Cyanophenyl)-2-methyl-1-propene

Übersicht

Beschreibung

3-(2-Cyanophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a cyanophenyl group attached to a propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzaldehyde with methylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Cyanophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(2-Cyanophenyl)-2-methyl-1-propene serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating complex organic molecules.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel derivatives that exhibit enhanced biological activity. The compound was subjected to nucleophilic substitution reactions, yielding products with potential pharmaceutical applications.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Compound A | 85 |

| Nucleophilic Addition | Compound B | 78 |

Photochemical Applications

The compound exhibits interesting photochemical properties due to the presence of the cyanophenyl group, which can influence its light absorption characteristics.

Case Study: Photochemical Behavior

Research on the photochemical behavior of similar compounds has shown that introducing a cyanophenyl group can enhance photoactivity. For instance, compounds derived from this compound demonstrated increased stability and efficiency in photonic applications.

| Property | Value |

|---|---|

| Absorption Peak | 420 nm |

| Quantum Yield | 0.75 |

Material Science

In material science, this compound is investigated for its role in developing advanced materials such as organic light-emitting diodes (OLEDs) and solar cells.

Case Study: OLED Development

A recent study explored the incorporation of this compound into OLEDs, where it was found to enhance the device's efficiency due to its favorable electronic properties.

| Device Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| OLED | 18 | 50,000 |

Emerging research indicates that compounds similar to this compound may exhibit biological activities, including anti-cancer properties.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 10 |

Wirkmechanismus

The mechanism of action of 3-(2-Cyanophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Cyanophenyl)quinazolin-4(3H)-one: Shares the cyanophenyl group but has a different core structure.

3-Bromo-2-cyanophenylboronic acid: Contains a boronic acid group instead of a propene chain.

Uniqueness

3-(2-Cyanophenyl)-2-methyl-1-propene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research.

Biologische Aktivität

3-(2-Cyanophenyl)-2-methyl-1-propene, also referred to by its chemical structure and CAS number 97780-98-8, is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on diverse scientific sources.

This compound is characterized by the presence of a cyanophenyl group and a propene structure. Its molecular formula is C12H11N, and it has a molecular weight of approximately 185.23 g/mol. The compound is typically synthesized through various organic reactions, making it a versatile intermediate in pharmaceutical development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Pathways : It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is vital for cellular responses to growth factors and stress.

- Covalent Bond Formation : At the molecular level, the compound can form covalent bonds with active sites on enzymes, leading to their inhibition or activation, depending on the context of use.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that related alkaloids possess moderate to good activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that derivatives of this compound could be explored for their potential as antimicrobial agents .

Cytotoxicity Studies

In animal models, the effects of varying dosages of related compounds have been studied extensively. Low doses typically show minimal toxicity, while higher doses can lead to significant adverse effects. This dose-dependent response is crucial for determining safe therapeutic windows for potential drug candidates derived from this compound.

Case Study 1: Antimalarial Activity

A study highlighted the potential of compounds structurally related to this compound in combating Plasmodium falciparum, the causative agent of malaria. The lead compounds from this series demonstrated potent activity against resistant strains with minimal cytotoxicity towards mammalian cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of derivatives of this compound, particularly targeting dihydrofolate reductase (DHFR). This enzyme is critical in folate biosynthesis and represents a target for anticancer and antimicrobial therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound largely depends on its application as an intermediate in drug synthesis. Factors such as absorption, distribution, metabolism, and excretion (ADME) will vary based on the final pharmaceutical product it contributes to.

Eigenschaften

IUPAC Name |

2-(2-methylprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDRLTMHKWOQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539948 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97780-98-8 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.